3-(3-Acetylphenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with an acetylphenyl group
Scientific Research Applications
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of polymers and other materials with specific properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-acetylphenyl isocyanate with an appropriate amino alcohol. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amino alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Mechanism of Action
The mechanism of action of 3-(3-Acetylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, making it a potential candidate for antibiotic development.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1,3-oxazolidin-2-one: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3-(4-Acetylphenyl)-1,3-oxazolidin-2-one: Similar structure but with the acetyl group in a different position, which can affect its reactivity and biological activity.
Uniqueness
3-(3-Acetylphenyl)-1,3-oxazolidin-2-one is unique due to the specific positioning of the acetyl group, which influences its chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(3-acetylphenyl)-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)9-3-2-4-10(7-9)12-5-6-15-11(12)14/h2-4,7H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYSEPFZMXONLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCOC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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